1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxybenzyl group and a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate methoxybenzyl and p-tolyl groups.
Carboxylation: The pyrazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxybenzyl)-3-(phenyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-methoxybenzyl)-3-(m-tolyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-methoxybenzyl)-3-(o-tolyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(3-methoxybenzyl)-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl and p-tolyl groups may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-15(9-7-13)18-17(19(22)23)12-21(20-18)11-14-4-3-5-16(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,22,23) |
InChI Key |
CBIKWROOZCAAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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